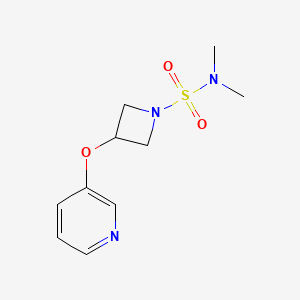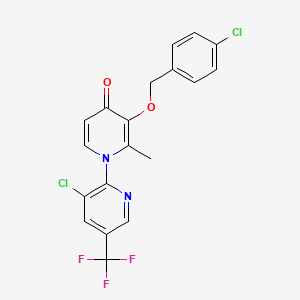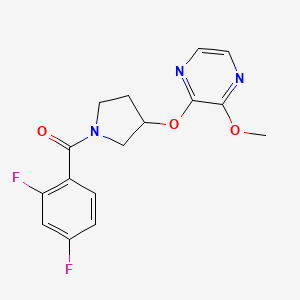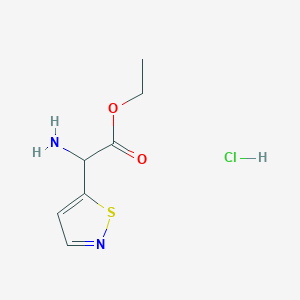
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-methoxyaniline in the presence of a thionating agent like Lawesson’s reagent to form the thiazole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 60°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrothiazoles.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The methoxy groups and thiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
- N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine
Uniqueness
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide is unique due to the presence of both methoxy groups and the thiazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S.BrH/c1-21-15-7-5-4-6-13(15)19-18-20-14(11-24-18)12-8-9-16(22-2)17(10-12)23-3;/h4-11H,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJRKPMWPLKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2839413.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2839414.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2839419.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2839426.png)


![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)
![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)
